
4-Chloro-2-m-tolyloxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-m-tolyloxybenzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a chlorinated aromatic aldehyde, characterized by the presence of a chlorine atom and a tolyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-m-tolyloxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-m-tolyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-2-m-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-m-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-m-tolyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-m-tolyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom and tolyloxy group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a tolyloxy group.
4-Chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Chloro-m-cresol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 4-Chloro-2-m-tolyloxybenzaldehyde is unique due to the presence of both a chlorine atom and a tolyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-2-(3-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-3-2-4-13(7-10)17-14-8-12(15)6-5-11(14)9-16/h2-9H,1H3 |
InChI Key |
LVOBJJPAGIRCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
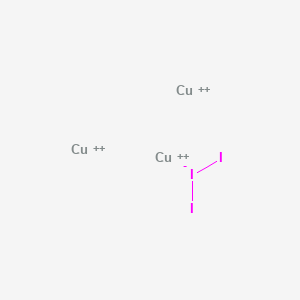
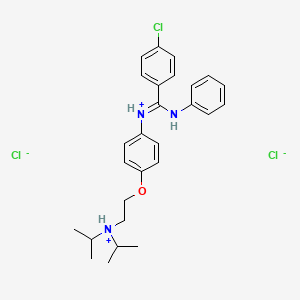
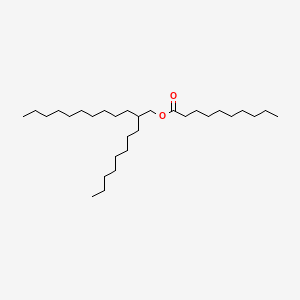
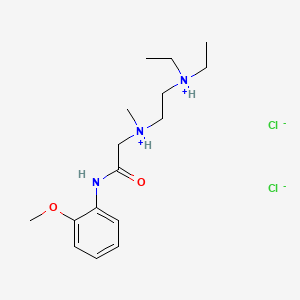
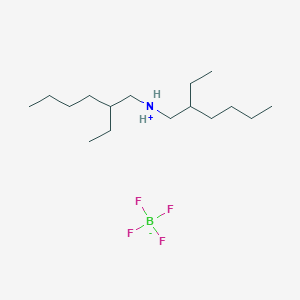

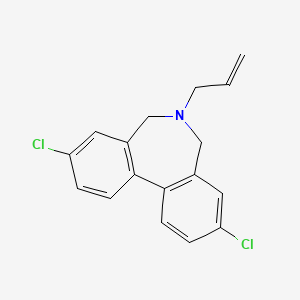
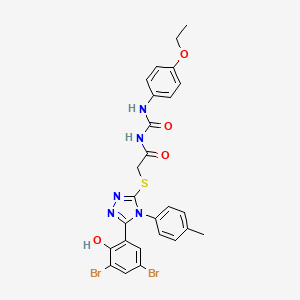
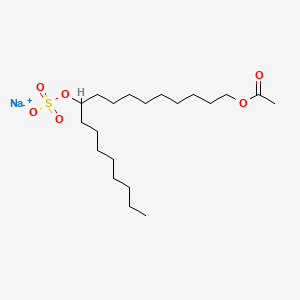
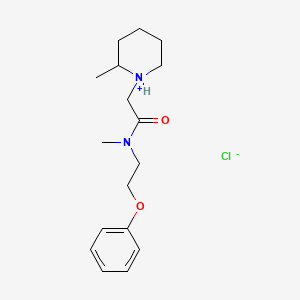
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)

